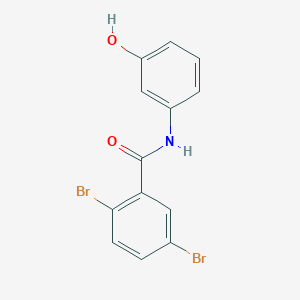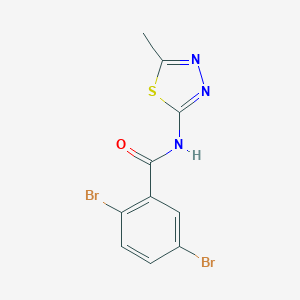
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE is an organic compound with the molecular formula C19H25N3O5 It is known for its unique structure, which includes a tetrahydrofuran ring and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzamide: Similar structure but with an amide group instead of an ester.
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzonitrile: Similar structure but with a nitrile group instead of an ester.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
ethyl 4-(oxolane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
COKARICRKNWXSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)

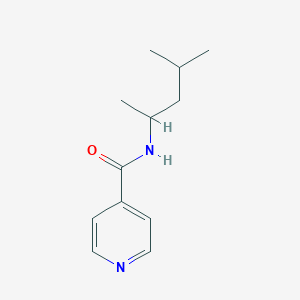
![N-[4-(diethylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B310290.png)
![N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
![2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310292.png)
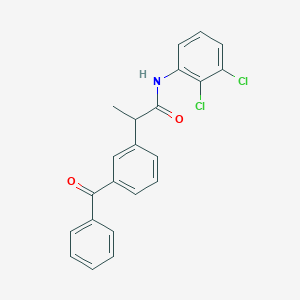
![N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide](/img/structure/B310297.png)
![3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
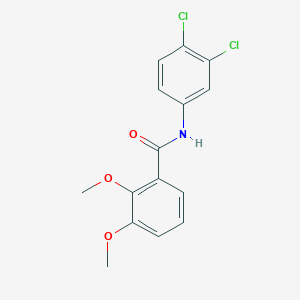
![N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide](/img/structure/B310303.png)

